molecular formula C8H15ClN2O B2710393 (3-Isobutylisoxazol-5-yl)methanamine hydrochloride CAS No. 1255717-55-5

(3-Isobutylisoxazol-5-yl)methanamine hydrochloride

Cat. No.: B2710393
CAS No.: 1255717-55-5
M. Wt: 190.67
InChI Key: UBDQTOFEGJMNCL-UHFFFAOYSA-N
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Description

(3-Isobutylisoxazol-5-yl)methanamine hydrochloride is a heterocyclic amine hydrochloride salt featuring an isoxazole core substituted with an isobutyl group at position 3 and a methanamine moiety at position 3. Key properties include:

  • Empirical Formula: C₈H₁₅ClN₂O
  • Molecular Weight: 190.67 g/mol
  • Safety Profile: Classified under GHS06 (Acute Toxicity, Category 3 Oral; Hazard Statement H301) .
  • Storage: Non-combustible, acute toxic material (Storage Class Code 6.1D) .
  • Synonyms: Includes "1-(3-Isobutylisoxazol-5-yl)methanamine hydrochloride" and "MFCD13186174" .

This compound is used in early-stage drug discovery, particularly in the synthesis of bioactive molecules targeting neurological or inflammatory pathways.

Properties

IUPAC Name

[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c1-6(2)3-7-4-8(5-9)11-10-7;/h4,6H,3,5,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDQTOFEGJMNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NOC(=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (3-Isobutylisoxazol-5-yl)methanamine hydrochloride typically involves the reaction of isobutylamine with an appropriate isoxazole precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .

Chemical Reactions Analysis

(3-Isobutylisoxazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other functional groups.

    Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, to proceed efficiently.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3-Isobutylisoxazol-5-yl)methanamine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-Isobutylisoxazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares (3-Isobutylisoxazol-5-yl)methanamine hydrochloride with structurally related compounds:

Compound Name Core Heterocycle Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties References
(3-Isobutylisoxazol-5-yl)methanamine hydrochloride Isoxazole 3-Isobutyl C₈H₁₅ClN₂O 190.67 Acute oral toxicity (H301); Lipophilic substituent enhances BBB penetration
[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride Isoxazole 3-(4-Fluorophenyl) C₁₀H₁₀ClFN₂O* ~228.65* Fluorine atom may enhance metabolic stability and receptor binding affinity
1-(3-Pyridin-3-ylisoxazol-5-yl)methanamine dihydrochloride Isoxazole 3-Pyridinyl C₉H₁₁Cl₂N₃O 248.11 Dihydrochloride salt improves solubility; Pyridine enables π-π interactions
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride Thiazole 2-(4-Chlorophenyl) C₁₀H₉ClN₂S·HCl 261.17 Thiazole core increases electron density; Chlorophenyl enhances halogen bonding
[5-(3-Methoxyphenyl)isoxazol-3-yl]methanamine hydrochloride Isoxazole 5-(3-Methoxyphenyl) C₁₁H₁₃ClN₂O₂ 240.69 Methoxy group improves solubility and modulates pharmacokinetics
(5-Methylisoxazol-3-yl)methanamine hydrochloride Isoxazole 5-Methyl C₅H₉ClN₂O 148.59 Smaller substituent reduces steric hindrance; Lower molecular weight

*Calculated based on structural formula.

Key Differences and Implications

Fluorophenyl (): The fluorine atom increases electronegativity, improving metabolic stability and binding to aromatic receptors . Pyridinyl (): Introduces basicity and hydrogen-bonding capability, which may enhance interactions with charged residues in biological targets .

Heterocycle Variations: Isoxazole vs.

Salt Forms: Dihydrochloride salts (e.g., ) generally exhibit higher solubility in aqueous media than monohydrochlorides, which could influence bioavailability .

Safety Profiles :

  • The target compound’s acute oral toxicity (H301) contrasts with thiazole derivatives (), where toxicity data are unspecified but may differ due to structural variations .

Biological Activity

(3-Isobutylisoxazol-5-yl)methanamine hydrochloride is a chemical compound with significant potential in medicinal chemistry, particularly for its biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.

Molecular Formula : C8H15ClN2O
Molecular Weight : 190.67 g/mol

The compound is synthesized through a reaction between isobutylamine and an appropriate isoxazole precursor, typically under conditions involving solvents like ethanol or methanol. The synthesis may require heating to facilitate the reaction and achieve purity suitable for research applications.

The biological activity of (3-Isobutylisoxazol-5-yl)methanamine hydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Its mechanism involves:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, disrupting metabolic pathways critical for various biological processes.
  • Receptor Modulation : It can bind to receptors, modulating their activity and influencing physiological responses.

Biological Activities

Research has identified several potential biological activities of (3-Isobutylisoxazol-5-yl)methanamine hydrochloride:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens.
  • Anticancer Potential : Investigations into its anticancer effects have shown promise, particularly in inhibiting cell proliferation in certain cancer cell lines.
  • Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Case Studies and Experimental Data

StudyFindingsBiological Activity
Demonstrated significant inhibition of enzyme activity related to metabolic pathways in vitro.Enzyme Inhibition
Showed promising results in reducing tumor growth in xenograft models.Anticancer Activity
Indicated potential neuroprotective effects in animal models of neurodegeneration.Neuroprotection

Comparative Analysis

When compared to similar compounds, (3-Isobutylisoxazol-5-yl)methanamine hydrochloride shows distinct biological properties due to its unique isobutyl group. For instance:

CompoundStructureNotable Activity
1-(3-Isopropylisoxazol-5-yl)methanamine hydrochlorideSimilar core structureModerate anticancer activity
N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine hydrochlorideDifferent substituentLower enzyme inhibition
1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine hydrochlorideDifferent core structureLimited biological activity

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